(E)-2-[[3-(3-methoxy-4-propargyloxyphenyl)-1-oxo-2-propenyl]amino]benzoic acid (FT011) is a purpose-synthesized small molecule developed by Fibrotech Therapeutics (Australia) for its anti-fibrotic properties. [] It exhibits the ability to broadly antagonize the actions of pro-fibrotic growth factors such as transforming growth factor-ß1 (TGF-ß1) and platelet-derived growth factor-BB (PDGF-BB). [] FT011 has been studied in the context of chronic diseases, particularly in animal models of chronic kidney and heart disease, where it demonstrated efficacy in preventing fibrosis and preserving organ function. []
FT011 is a novel compound developed by Certa Therapeutics, designed primarily as an anti-fibrotic and anti-inflammatory agent. It has shown potential in treating chronic fibrosis across various organs, including the kidneys, lungs, heart, skin, and eyes. The compound is particularly significant in addressing conditions associated with diabetes and chronic kidney disease, where fibrosis plays a critical role in disease progression and patient mortality. Research has indicated that FT011 can reverse the activation of genetic markers associated with fibrosis, presenting a promising therapeutic avenue for conditions that currently lack effective treatments .
FT011 was initially developed by Fibrotech Therapeutics Pty Ltd in Melbourne, Australia. It belongs to the class of compounds known as cinnamoyl anthranilates. The compound's molecular formula is C20H17NO5, with a molecular weight of approximately 351.4 g/mol . FT011's classification as an anti-fibrotic agent positions it as a critical player in the therapeutic landscape for fibrotic diseases.
The synthesis of FT011 involves the derivation of cinnamoyl anthranilate compounds. The specific synthetic route includes several steps that typically involve the condensation of anthranilic acid with various cinnamic acid derivatives. This process often requires careful control of reaction conditions to optimize yield and purity.
While detailed synthetic protocols are proprietary, general methods include:
FT011's molecular structure features a central anthranilic acid moiety linked to a propargyloxycinnamate group. This configuration is crucial for its biological activity.
FT011 has been shown to engage in several biochemical interactions that are pivotal for its therapeutic effects:
The mechanism by which FT011 acts involves:
FT011 operates through multiple pathways to exert its effects:
Research indicates that treatment with FT011 resulted in significant reductions in markers associated with fibrosis in animal models, suggesting a direct correlation between FT011 administration and improved organ function .
FT011 has been primarily investigated for its applications in:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6